molecular formula C10H14ClNS B13536327 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride

Cat. No.: B13536327
M. Wt: 215.74 g/mol
InChI Key: ZMAPNORZSQKWHO-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a chemical compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring. The presence of a methyl group at the third position and a hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve:

    Temperature: Moderate heating (50-100°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazepines, which may have different physical and chemical properties.

Scientific Research Applications

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
  • 2,3,4,5-Tetrahydro-1,4-benzothiazepine derivatives

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride stands out due to its specific substitution pattern and hydrochloride salt form, which confer unique solubility and stability properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c1-8-7-12-10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

ZMAPNORZSQKWHO-UHFFFAOYSA-N

Canonical SMILES

CC1CSC2=CC=CC=C2CN1.Cl

Origin of Product

United States

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